4-(2-Hydroxyphenyl)but-3-en-2-one
Description
4-(2-Hydroxyphenyl)but-3-en-2-one is a β-aryl-α,β-unsaturated ketone characterized by a conjugated enone system linked to a 2-hydroxyphenyl group. This compound is synthesized via base-catalyzed cross-aldol condensation between 2-hydroxybenzaldehyde and acetone, yielding an intermediate crucial for further functionalization . The reaction typically employs NaOH in ethanol/water or methanol, with reported yields of 47.53% after recrystallization . Its structure enables diverse reactivity, including participation in cycloadditions, nucleophilic additions, and condensation reactions, making it a versatile scaffold in medicinal and materials chemistry.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3 |
InChI Key |
OIKUPYQBJLSNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Reactants : Salicylaldehyde and acetone in a 1:1 molar ratio.
-
Catalyst : Sodium hydroxide (NaOH) in aqueous ethanol.
-
Procedure : A mixture of salicylaldehyde and acetone is added to a solution of NaOH (10% w/v in water-ethanol). The reaction is stirred vigorously, yielding a red precipitate. The product is filtered, washed with cold water, and recrystallized from ethanol.
Mechanism :
The base deprotonates acetone to form an enolate, which attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration generates the α,β-unsaturated ketone.
Advantages :
-
Simple, one-step procedure.
-
Cost-effective reagents.
-
Scalable for industrial production.
Wittig-Type Reaction Using (Acetylmethylene)Triphenylphosphorane
A high-yielding alternative employs (acetylmethylene)triphenylphosphorane to form the double bond via a Wittig-like reaction.
Reaction Conditions:
-
Reactants : Salicylaldehyde and (acetylmethylene)triphenylphosphorane.
-
Solvent : Chloroform.
Mechanism :
The phosphorane reagent reacts with salicylaldehyde’s aldehyde group, forming the trans-alkene through a betaine intermediate.
Advantages :
-
High regioselectivity for the E-isomer.
-
Excellent yield under mild conditions.
Esterification of Cinnamoyl Chloride with DHZ Analogs
Retro-curcuminoid synthesis pathways utilize cinnamoyl chloride and DHZ analogs [(E)-4-(2-hydroxyphenyl)but-3-en-2-one derivatives] to construct the target compound.
Reaction Conditions:
-
Reactants : Cinnamoyl chloride and DHZ analogs (e.g., 3-hydroxyphenyl derivatives).
-
Catalyst : Triethylamine (base).
-
Solvent : Dichloromethane or THF.
-
Procedure : The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup.
Mechanism :
Nucleophilic acyl substitution occurs between the DHZ analog’s hydroxyl group and cinnamoyl chloride, followed by elimination to form the enone.
Applications :
-
Preferred for synthesizing structurally complex analogs.
-
Enables functionalization at the phenyl ring.
Comparative Analysis of Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Yield | Key Advantages |
|---|---|---|---|---|
| Aldol Condensation | Salicylaldehyde, acetone | NaOH (aqueous ethanol) | 70–85% | Cost-effective, scalable |
| Wittig-Type Reaction | Salicylaldehyde, triphenylphosphorane | Chloroform | 100% | High selectivity, excellent yield |
| Esterification | Cinnamoyl chloride, DHZ analogs | Triethylamine (DCM/THF) | 60–75% | Versatile for functionalized derivatives |
Challenges and Optimization Strategies
-
Isomer Control : The ortho-hydroxy group increases steric hindrance, complicating regioselectivity in some methods.
-
Purification : Recrystallization from ethanol or chromatography is often required to remove byproducts.
-
Scalability : Wittig reactions, while high-yielding, involve expensive reagents, limiting industrial use.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-(2-Hydroxyphenyl)but-3-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and natural products.
Biology: The compound is studied for its role in the biosynthesis of lignin, flavonoids, and other phenolic compounds.
Medicine: It has been investigated for its potential therapeutic effects, including its ability to inhibit key digestive enzymes such as α-amylase and α-glucosidase.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 4-(2-Hydroxyphenyl)but-3-en-2-one involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase . The compound interacts with these enzymes through hydrogen bonding and van der Waals forces, leading to a mixed-type and competitive inhibition . This inhibition helps regulate carbohydrate hydrolysis and control blood glucose levels, making it a potential therapeutic agent for managing diabetes mellitus .
Comparison with Similar Compounds
Table 1: Comparative Analysis of But-3-en-2-one Derivatives
Physicochemical Properties
- Optical Properties: Electron-withdrawing groups (e.g., NO₂) at the para position enhance nonlinear optical absorption (β = 1.2 × 10⁻¹⁰ m/W), while electron-donating groups (e.g., NMe₂) increase nonlinear refraction (n₂ = 3.5 × 10⁻¹⁸ m²/W) .
- Solubility and Reactivity: The ortho-hydroxy group in this compound reduces solubility in nonpolar solvents compared to its meta- and para-substituted analogs. This group also facilitates regioselective acylation in benzodiazepine synthesis, unlike sterically hindered para-methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
